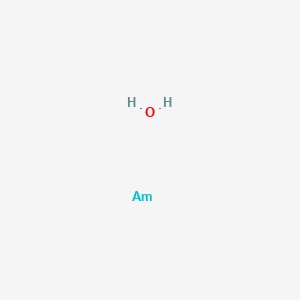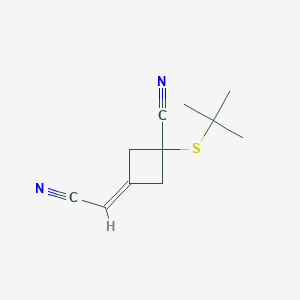
1-(tert-Butylsulfanyl)-3-(cyanomethylidene)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butylsulfanyl)-3-(cyanomethylidene)cyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring substituted with a tert-butylsulfanyl group and a cyanomethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylsulfanyl)-3-(cyanomethylidene)cyclobutane-1-carbonitrile typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the tert-Butylsulfanyl Group: This step may involve the reaction of the cyclobutane derivative with tert-butylthiol in the presence of a suitable catalyst.
Introduction of the Cyanomethylidene Group: This can be done through the reaction of the cyclobutane derivative with a cyanomethylidene reagent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butylsulfanyl)-3-(cyanomethylidene)cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyanomethylidene group can be reduced to an amine or aldehyde.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and aldehydes.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butylsulfanyl)-3-(cyanomethylidene)cyclobutane-1-carbonitrile would depend on its specific application. For example, in a biochemical context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butylsulfanyl)cyclobutane-1-carbonitrile: Lacks the cyanomethylidene group.
3-(Cyanomethylidene)cyclobutane-1-carbonitrile: Lacks the tert-butylsulfanyl group.
1-(tert-Butylsulfanyl)-3-(methylidene)cyclobutane-1-carbonitrile: Has a methylidene group instead of a cyanomethylidene group.
Uniqueness
1-(tert-Butylsulfanyl)-3-(cyanomethylidene)cyclobutane-1-carbonitrile is unique due to the presence of both the tert-butylsulfanyl and cyanomethylidene groups on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
110812-12-9 |
|---|---|
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-tert-butylsulfanyl-3-(cyanomethylidene)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H14N2S/c1-10(2,3)14-11(8-13)6-9(7-11)4-5-12/h4H,6-7H2,1-3H3 |
InChI Key |
GXRFXKBAWNGHHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1(CC(=CC#N)C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


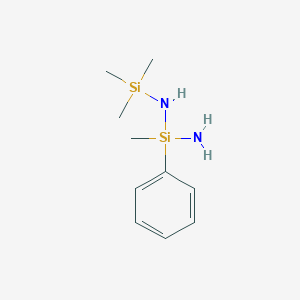
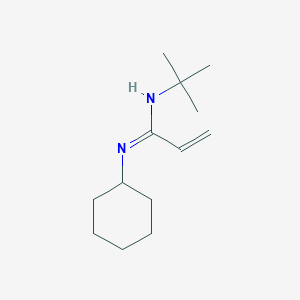
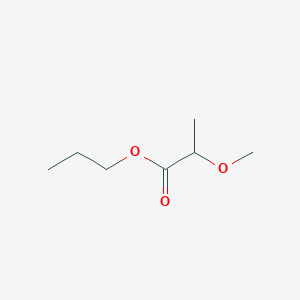

![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)](/img/structure/B14320621.png)
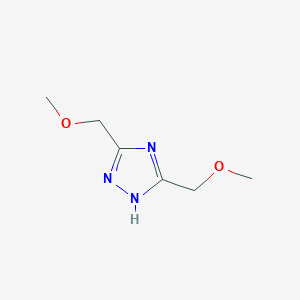
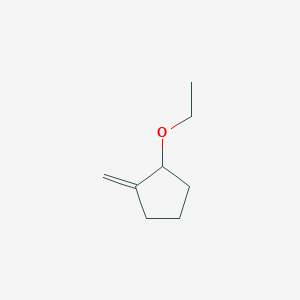

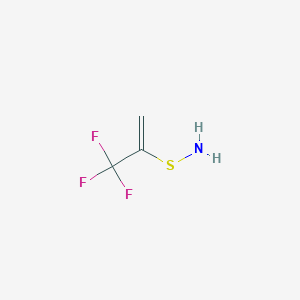
![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)
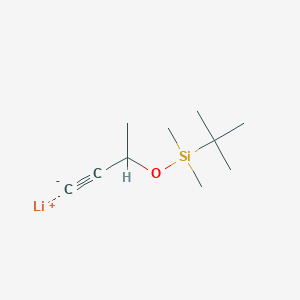
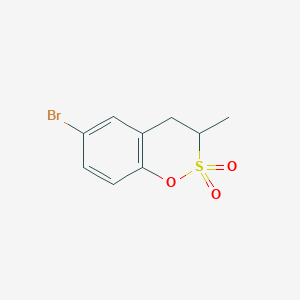
![15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid](/img/structure/B14320682.png)
